(R)-Plevitrexed

Chiral Pharmacology Thymidylate Synthase Structure-Activity Relationship

Researchers require stereochemically defined negative controls to validate thymidylate synthase (TS) inhibition assays and chiral analytical methods. (R)-Plevitrexed (CAS 153537-74-7) solves this as the pure, less-active enantiomer of Plevitrexed. • Critical negative control for SAR: Quantify eudismic ratios vs. active (S)-enantiomer (Ki = 0.44 nM). • Terminal alkyne enables CuAAC click chemistry for bioconjugation & activity-based probes. • Certified reference standard for chiral HPLC, SFC, or capillary electrophoresis method validation. • Supplied with batch-specific purity analysis. Secure supply chain for R&D and impurity marker use.

Molecular Formula C26H25FN8O4
Molecular Weight 532.5 g/mol
CAS No. 153537-74-7
Cat. No. B12431839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Plevitrexed
CAS153537-74-7
Molecular FormulaC26H25FN8O4
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C
InChIInChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m1/s1
InChIKeyIEJSCSAMMLUINT-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Plevitrexed: Chiral Control & Click Chemistry Tool


(R)-Plevitrexed (CAS 153537-74-7) is the R‑enantiomer of the thymidylate synthase (TS) inhibitor Plevitrexed, a non‑polyglutamatable antifolate quinazoline derivative [1]. This compound is distinguished by its chiral stereocenter and the presence of a terminal alkyne group, which enables its use in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) click‑chemistry applications [2]. It is not intended as a therapeutic; rather, it is a specialized research tool for chiral method development, biological activity comparison, and bioconjugation studies.

Stereochemical control standard

Enantiomer-comparison study fit; supports chiral reference workflow and method calibration.

Click chemistry probe reagent

Terminal alkyne enables CuAAC bioconjugation; supports chemical probe and tag synthesis.

Enantiomer-attribution review

Less-active enantiomer provides negative control for SAR and eudismic ratio studies.

(R)-Plevitrexed: Irreplaceable for Stereochemical & Conjugation Studies


Generic thymidylate synthase inhibitors or even the active (S)-enantiomer (Plevitrexed) lack the specific stereochemical fingerprint and the terminal alkyne moiety of (R)-Plevitrexed. As the less active enantiomer, (R)-Plevitrexed serves as a critical negative control for establishing stereospecificity in structure‑activity relationship (SAR) studies . Furthermore, the alkyne group is a unique structural feature that permits click‑chemistry derivatization; standard TS inhibitors like raltitrexed or pemetrexed do not possess this functionality and thus cannot be used for the same bioconjugation or probe‑synthesis applications [1]. Substituting with the active enantiomer would eliminate the ability to quantify eudismic ratios or to use the compound as a chiral reference standard.

Stereochemical context may not transfer

Generic TS inhibitors or the active (S)-enantiomer lack the defined (R)-chirality required for enantiomer-attribution and control studies.

Click-chemistry handle is absent in standard inhibitors

Raltitrexed, pemetrexed and unmodified Plevitrexed lack the terminal alkyne group; cannot support CuAAC probe synthesis or bioconjugation applications.

Racemic material alters chiral reference reliability

Substituting (Rac)-Plevitrexed introduces a 50:50 enantiomer mix, invalidating enantiomeric purity calibration and chiral method validation.

Evidence Differentiating (R)-Plevitrexed from Enantiomer & Racemate


Low-Activity Enantiomer Control

Vendor literature explicitly identifies (R)-Plevitrexed as the "less active enantiomer" relative to its active (S)-counterpart, Plevitrexed (Ki = 0.44 nM) . This qualitative difference in biological activity is essential for establishing stereospecificity in target engagement assays.

Low-activity enantiomer control
Class-level inference
Qualitatively less active vs. Plevitrexed (Ki 0.44 nM)
Supports enantiomer-attribution review; enables negative control for TS target engagement studies.
Vendor characterization; direct comparative assay data not publicly available.
Chiral Pharmacology Thymidylate Synthase Structure-Activity Relationship

Terminal Alkyne for CuAAC Click Chemistry

(R)-Plevitrexed contains a terminal alkyne group, enabling it to undergo copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) [1]. This functional group is absent in many other TS inhibitors, including raltitrexed and pemetrexed.

Terminal alkyne for CuAAC
Class-level inference
CuAAC click chemistry enabled
Enables synthesis of fluorescent probes, affinity tags or drug conjugates not possible with standard TS inhibitors.
Structural analysis and vendor documentation; lacks alkyne in raltitrexed/pemetrexed.
Click Chemistry Bioconjugation Chemical Probe Synthesis

Chiral Purity: Single Enantiomer vs. Racemate

(R)-Plevitrexed (CAS 153537-74-7) is a defined single enantiomer, whereas (Rac)-Plevitrexed (CAS 153538-08-0) is a racemic mixture . The availability of the pure enantiomer is critical for developing and validating chiral separation methods and for accurately establishing enantiomeric impurity profiles.

Chiral purity: single enantiomer
Class-level inference
100% (R)-enantiomer vs. racemic mixture
Indispensable for chiral HPLC method calibration and enantiomeric impurity profiling.
Based on CAS registry differentiation and vendor specifications.
Chiral Chromatography Analytical Method Validation Enantiomeric Purity

(R)-Plevitrexed: Key Application Scenarios


Chiral Method Development & Purity Analysis

Laboratories developing chiral HPLC, SFC, or capillary electrophoresis methods require a pure (R)-enantiomer as a reference standard to establish resolution between enantiomers and to quantify enantiomeric purity of the active pharmaceutical ingredient (Plevitrexed). The defined stereochemistry of (R)-Plevitrexed (CAS 153537-74-7) makes it the appropriate choice for this analytical application .

SAR & Stereochemical Studies

Medicinal chemists investigating the stereochemical requirements of thymidylate synthase inhibition use (R)-Plevitrexed as the low‑activity enantiomer control. Comparing its activity (or lack thereof) with the potent (S)-enantiomer (Ki = 0.44 nM) provides essential data for defining the eudismic ratio and for validating molecular docking models .

Click-Chemistry Molecular Probe Synthesis

Chemical biologists requiring a TS‑inhibitor scaffold for the development of activity‑based probes or fluorescent reporters can exploit the terminal alkyne of (R)-Plevitrexed in CuAAC click reactions. This enables the covalent attachment of azide‑functionalized dyes, biotin, or other affinity tags without altering the core quinazoline pharmacophore [1].

Reference Standard for Toxicology & PK Studies

In non‑clinical development programs for Plevitrexed, the (R)-enantiomer serves as a critical impurity marker and reference standard. Its use is required for validating analytical methods that monitor potential chiral inversion or enantiomeric enrichment during drug substance manufacturing and stability testing [2].

Application
Selection Property
Validation Focus
Chiral method development
Stereochemical control reference
Enantiomeric purity calibration
SAR & stereochemical studies
Enantiomer-comparison control
Eudismic ratio & docking validation
Bioconjugate probe synthesis
Alkyne-click handle
CuAAC reaction compatibility
Impurity profiling & stability studies
Chiral impurity marker
Enantiomeric enrichment monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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